molecular formula C9H10BrN B1591894 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole CAS No. 335428-62-1

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Cat. No.: B1591894
CAS No.: 335428-62-1
M. Wt: 212.09 g/mol
InChI Key: KTUCROBKAQWWPX-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring The presence of a bromine atom and a methyl group in the structure of this compound makes it a unique derivative of isoindole

Preparation Methods

The synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-2,3-dihydro-1H-isoindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination reaction selectively introduces a bromine atom at the 5-position of the isoindole ring, yielding this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindole derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for these reactions.

    Reduction Reactions: Reduction of this compound can lead to the formation of dihydroisoindole derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties. Derivatives of isoindoles have shown activity against various biological targets, making them candidates for drug development.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties. Isoindole derivatives are explored for their potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the methyl group in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved are subject to ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole can be compared with other similar compounds such as:

    1-Methyl-2,3-dihydro-1H-isoindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloro-1-methyl-2,3-dihydro-1H-isoindole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and properties.

    5-Iodo-1-methyl-2,3-dihydro-1H-isoindole:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-methyl-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUCROBKAQWWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593410
Record name 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335428-62-1
Record name 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

67.46 g of 5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline (3-8) was suspended in 325 ml of 47% hydrobromic acid and 48 ml of phenol and 197 ml of propionic acid were added thereto and the resulting mixture was heated under reflux for 4 hours. After the reaction was completed, the reaction mixture was adjusted to be alkaline with 8N sodium hydride solution and extracted with chloroform and the resulting organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel chromatopraphy (eluent; chloroform:methanol=19:1) to obtain 35.03 g of 5-bromo-1-methylisoindoline.
Name
5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline
Quantity
67.46 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
197 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
325 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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